molecular formula C11H13F3S B12608789 Benzene, 1-(butylthio)-4-(trifluoromethyl)- CAS No. 648894-15-9

Benzene, 1-(butylthio)-4-(trifluoromethyl)-

Cat. No.: B12608789
CAS No.: 648894-15-9
M. Wt: 234.28 g/mol
InChI Key: LKKAOFPAONSMEY-UHFFFAOYSA-N
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Description

Benzene, 1-(butylthio)-4-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a butylthio group and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(butylthio)-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the butylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(butylthio)-4-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-(butylthio)-4-(trifluoromethyl)- involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group and the nucleophilic butylthio group. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(butylthio)-3-(trifluoromethyl)
  • Benzene, 1-(methylthio)-4-(trifluoromethyl)
  • Benzene, 1-(butylthio)-4-(difluoromethyl)

Uniqueness

Benzene, 1-(butylthio)-4-(trifluoromethyl)- is unique due to the specific positioning of the butylthio and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that are valuable in various applications .

Properties

CAS No.

648894-15-9

Molecular Formula

C11H13F3S

Molecular Weight

234.28 g/mol

IUPAC Name

1-butylsulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3S/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3

InChI Key

LKKAOFPAONSMEY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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